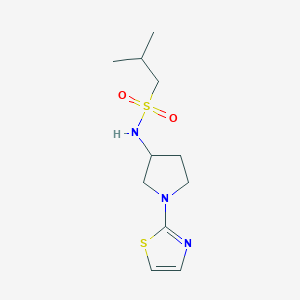

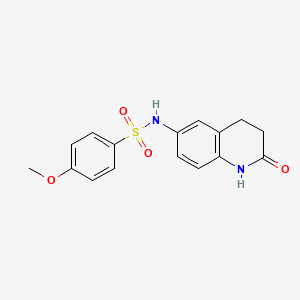

![molecular formula C18H19NO4 B2690791 Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate CAS No. 866153-47-1](/img/structure/B2690791.png)

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate” is a chemical compound . It’s available for purchase from various chemical suppliers.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Allosteric Modifiers of Hemoglobin

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate derivatives have been studied for their potential in medical applications, particularly as allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, which could be beneficial in conditions requiring enhanced oxygen release from hemoglobin to tissues, such as ischemia, stroke, tumor radiotherapy, blood storage, and as constituents of blood substitutes. Some compounds synthesized have demonstrated greater activity than known potent allosteric effectors, offering a new avenue for clinical and biological applications (Randad et al., 1991).

Synthesis of Ureido Sugars

Research has explored the use of methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate analogs in the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. These compounds are of interest due to their potential applications in medicinal chemistry and biochemistry, serving as building blocks for more complex molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Photopolymerization Initiators

The compound's derivatives have been investigated for their use in photopolymerization processes. Specifically, alkoxyamine derivatives bearing a chromophore group linked to the aminoxyl function demonstrate significant potential as photoinitiators. These compounds decompose under UV irradiation to generate radical species, facilitating polymerization processes. This application is particularly relevant in the development of novel materials and coatings (Guillaneuf et al., 2010).

N-Phthaloylation of Amino Acid Derivatives

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate analogs have been utilized as reagents for the N-phthaloylation of amino acids and their derivatives. This process is crucial for protecting amino acids during peptide synthesis, ensuring that reactions occur at the desired sites without racemization. The compounds provide a straightforward and effective method for protecting amino groups, which is a critical step in the synthesis of peptides and proteins (Casimir et al., 2002).

Propiedades

IUPAC Name |

methyl 2-[(4-propan-2-ylphenoxy)carbonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12(2)13-8-10-14(11-9-13)23-18(21)19-16-7-5-4-6-15(16)17(20)22-3/h4-12H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPXMPWTCOTNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

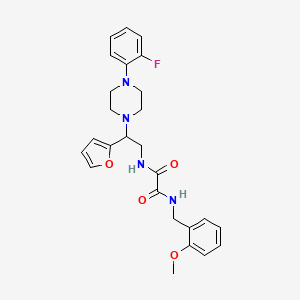

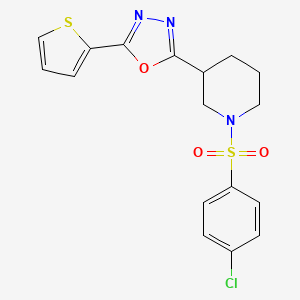

![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)

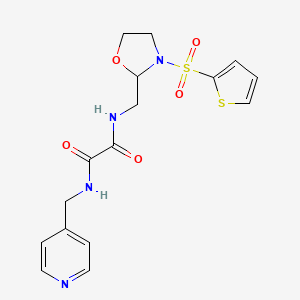

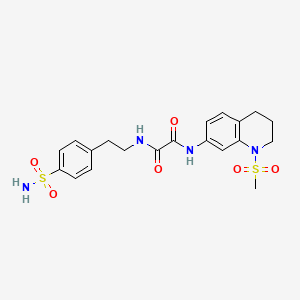

![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

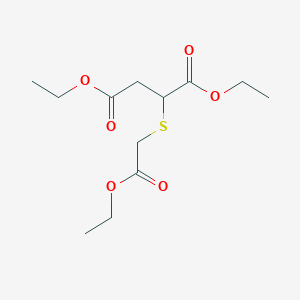

![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)

![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)

![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)